molecular formula C20H19F2NO4 B6235224 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid CAS No. 2349898-12-8

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Cat. No. B6235224
M. Wt: 375.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid, also known as (2S)-2-((9H-fluoren-9-ylmethoxy)carbonylamino)-5,5-difluoropentanoic acid or simply FDPA, is an organic compound with a wide range of applications in scientific research. It is a synthetic acid that has been used in various fields such as biochemistry, pharmacology, and medical research. FDPA has been studied for its potential to act as a drug target, and its mechanism of action has been extensively studied. FDPA has also been used in laboratory experiments to study its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the carboxylic acid is introduced. Finally, the amine protection group is removed to yield the target compound.

Starting Materials
5,5-difluoropentanoic acid, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, 9H-fluorene-9-methanol, Diisopropylethylamine, Triethylamine, Methanol, Dichloromethane, Dimethylformamide, Pyridine, Ethyl acetate, Sodium bicarbonate, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
5,5-difluoropentanoic acid is reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in dichloromethane to form the activated ester., 9H-fluorene-9-methanol is reacted with diisopropylethylamine in dichloromethane to form the Fmoc-protected amine., The activated ester and Fmoc-protected amine are reacted in dimethylformamide with triethylamine as a base to form the Fmoc-protected amino acid., The Fmoc group is removed using 20% piperidine in dimethylformamide., The carboxylic acid is introduced by reacting the Fmoc-protected amino acid with 2-chlorotrityl chloride resin in dichloromethane and dimethylformamide., The amine protection group is removed using 50% trifluoroacetic acid in dichloromethane., The product is purified using a combination of ethyl acetate, methanol, and water., The final product is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid.

Scientific Research Applications

FDPA has been used in various scientific research applications. It has been used to study its potential as a drug target, as well as its mechanism of action. FDPA has also been used in laboratory experiments to study its biochemical and physiological effects. Additionally, FDPA has been used to investigate the effects of drug metabolism and to study the pharmacokinetics of drugs.

Mechanism Of Action

The mechanism of action of FDPA is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs. This inhibition is believed to lead to an increase in the concentration of the drug in the bloodstream, thus increasing its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of FDPA have not been extensively studied. However, it is known to inhibit enzymes involved in the metabolism of drugs, which can lead to an increased concentration of the drug in the bloodstream. Additionally, FDPA has been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol, which can lead to a decrease in cholesterol levels.

Advantages And Limitations For Lab Experiments

The use of FDPA in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a stable compound that can be stored for extended periods of time. Additionally, FDPA is a non-toxic compound that is safe to handle in laboratory environments. However, FDPA is a synthetic compound and its effects on humans have not been extensively studied, which makes it difficult to draw conclusions about its safety and efficacy.

Future Directions

There are several potential future directions for research involving FDPA. One potential direction is to further investigate its mechanism of action and its potential as a drug target. Additionally, further research could be conducted to explore the biochemical and physiological effects of FDPA. Additionally, research could be conducted to explore the potential therapeutic applications of FDPA, such as its potential to reduce cholesterol levels. Finally, research could be conducted to explore the safety and efficacy of FDPA in humans.

properties

CAS RN

2349898-12-8

Product Name

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.